Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate
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Overview
Description
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethylacetylenedicarboxylate (DMAD) with lithium salts of fluorinated quinoline derivatives . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the quinoline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its potential use in developing new antimalarial and antineoplastic drugs.
Industry: Utilized in the production of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to increased biological activity . The exact pathways and targets can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: A class of antibiotics with a broad spectrum of antibacterial activity.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Brequinar: An antineoplastic drug used in transplantation medicine.
Uniqueness
Diethyl 5,7-difluoroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 5 and 7 positions of the quinoline ring enhances its reactivity and potential for functionalization .
Properties
Molecular Formula |
C15H13F2NO4 |
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Molecular Weight |
309.26 g/mol |
IUPAC Name |
diethyl 5,7-difluoroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-14(19)10-7-9-11(17)5-8(16)6-12(9)18-13(10)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
WRVLICMMPQDBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C=C(C2=C1)F)F)C(=O)OCC |
Origin of Product |
United States |
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